3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

Catalog No.
S1898878
CAS No.
69632-31-1
M.F
C15H13N3O5
M. Wt
315.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

CAS Number

69632-31-1

Product Name

3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

IUPAC Name

3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

InChI

InChI=1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m0/s1

InChI Key

ABEVDCGKLRIYRW-JTQLQIEISA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Applications in Enantioselective NMR Spectroscopy

Kagan's amide is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, a technique used to determine the structure of molecules. By adding Kagan's amide to a mixture of enantiomers, one enantiomer will interact more strongly with the CSA than the other. This differential interaction can cause a shift in the NMR signals of the enantiomers, allowing them to be distinguished in the NMR spectrum []. This application is particularly useful for analyzing chiral molecules like drugs, natural products, and catalysts, where the specific enantiomer can have significantly different biological activity or performance [, ].

Here are some examples of the use of Kagan's amide for enantioselective NMR spectroscopy:

  • Discrimination of a wide range of functional groups, including alcohols, amines/amides, carboxylic acids, phosphine oxides, phospholene oxides, and sulfoxides [].
  • Determination of the enantiomeric purity of pharmaceutical compounds [].

3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide is a compound characterized by its unique structure, which includes a benzamide moiety substituted with two nitro groups at the 3 and 5 positions of the aromatic ring, and an ethyl group attached to a phenyl group. This compound is known for its chiral nature, which allows it to exist in enantiomeric forms that can exhibit different biological activities and chemical reactivities. Its molecular formula is C16H16N4O4, and it has a molecular weight of approximately 344.32 g/mol .

3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide acts as a chiral solvating agent (CSA). In nuclear magnetic resonance (NMR) spectroscopy, it can form diastereomeric complexes with other chiral molecules. These complexes experience slightly different chemical shifts in the NMR spectrum due to the interaction with the chiral environment of Kagan's amide. This allows for the differentiation of enantiomers that might otherwise have identical NMR signals [].

  • Substitution Reactions: The nitro groups can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .

The compound exhibits significant biological activity, particularly in biochemical applications. It acts as a chiral derivatizing agent, facilitating the separation of enantiomers into diastereoisomers. This property is crucial in pharmaceutical chemistry, where the activity of enantiomers can differ significantly. Studies have shown that it interacts with various enzymes and proteins, modulating cellular functions and metabolic pathways .

The synthesis of 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with α-phenylethylamine and 3,5-dinitrobenzoyl chloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. Solvents like dichloromethane are commonly used under controlled low-temperature conditions to optimize yield and purity .
  • Industrial Production: For larger scale production, continuous flow reactors may be utilized to enhance efficiency and yield while maintaining high purity levels.

3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide has various applications:

  • Chiral Recognition: It is used in chiral chromatography for separating enantiomers.
  • Pharmaceutical Chemistry: Its ability to modify biological activity makes it valuable in drug development.
  • Biochemical Research: The compound serves as a tool for studying enzyme interactions and metabolic pathways .

Interaction studies reveal that 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide can bind specifically to biomolecules, affecting enzyme activity and cellular signaling pathways. Its binding interactions may lead to either inhibition or activation of enzymes depending on the context, making it a subject of interest in biochemical research .

Several compounds share structural similarities with 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
3,5-DinitrobenzamideBenzamide with two nitro groupsLacks the chiral center present in 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide
N-(3,5-Dinitrobenzoyl)α-phenylethylamineSimilar amide structure with dinitro substitutionPrimarily used as a chiral derivatizing agent
(R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamideContains sulfur in place of oxygenDifferent functional group leading to varied reactivity
N-(4-Nitrophenyl)α-phenylethylamineContains a single nitro group on a phenyl ringLess sterically hindered compared to 3,5-dinitro variant

This comparison illustrates that while these compounds may share certain structural features, the presence of multiple nitro groups and chiral centers in 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide contributes to its distinct chemical behavior and biological activity .

The synthesis of 3,5-dinitrobenzoyl chloride represents a critical precursor step in the preparation of 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide. Multiple methodologies have been developed for converting 3,5-dinitrobenzoic acid to its corresponding acid chloride, each offering distinct advantages and limitations for large-scale implementation [1] [2] [3].

Classical Chlorination Methods

The most established approach utilizes phosphorus pentachloride (PCl₅) as the chlorinating agent. This method involves the direct reaction of 3,5-dinitrobenzoic acid with PCl₅ under controlled conditions, typically at room temperature to 60°C for 1-2 hours [1] [4]. The reaction proceeds through nucleophilic attack by the carboxylic acid oxygen on the phosphorus center, followed by chloride ion displacement to form the acid chloride and phosphorus oxychloride (POCl₃) as a byproduct [5].

The reaction stoichiometry requires careful optimization, with typical ratios of 3:1 carboxylic acid to PCl₅ providing optimal yields of 85-95% [6]. However, the formation of POCl₃ necessitates subsequent purification by fractional distillation, which can complicate large-scale operations and increase production costs [7].

Thionyl chloride (SOCl₂) represents an alternative chlorinating reagent that offers certain advantages over PCl₅, particularly in terms of byproduct management [8] [9]. The reaction with SOCl₂ produces gaseous byproducts (sulfur dioxide and hydrogen chloride) that can be readily removed from the reaction mixture, simplifying product isolation [1] [7]. Optimal conditions typically involve reflux at 30-70°C for 1-6 hours, achieving yields of 90-99% [8] [9].

The mechanism involves initial coordination of SOCl₂ to the carboxylic acid, followed by chloride ion attack at the carbonyl carbon and elimination of the sulfur-containing leaving group [5]. The use of dimethylformamide (DMF) as a catalyst significantly enhances reaction rates, reducing reaction times to 1.5-3 hours while maintaining high yields of 90-91% [9].

Advanced Chlorination Techniques

Phosphorus trichloride (PCl₃) provides a milder alternative for acid chloride formation, operating effectively at room temperature to 50°C [6] [7]. While yields are typically lower (80-90%) compared to PCl₅ or SOCl₂, the milder conditions can be advantageous for sensitive substrates [7]. The reaction produces phosphorous acid (H₃PO₃) as a byproduct, which requires appropriate disposal considerations [6].

Oxalyl chloride offers exceptional cleanliness in acid chloride formation, operating at low temperatures (0-25°C) and producing only gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) [10]. While reagent costs are higher, the clean reaction profile and mild conditions make this method attractive for high-purity applications [10].

Process Optimization Studies

Recent investigations have focused on optimizing reaction parameters to maximize yield and minimize environmental impact. Temperature optimization studies demonstrate that maintaining reaction temperatures below 70°C prevents thermal decomposition of the dinitro substitution pattern while ensuring complete conversion [8]. Solvent selection plays a crucial role, with anhydrous toluene and dichloromethane proving most effective for maintaining reagent stability and facilitating product isolation [8] [6].

The effect of moisture control cannot be overstated, as all chlorinating reagents exhibit high sensitivity to water, leading to hydrolysis and reduced yields [11] [12]. Implementation of rigorous drying protocols, including molecular sieves and inert atmosphere handling, is essential for reproducible results [11].

Amidation Reactions with (1S)-1-Phenylethylamine

The coupling of 3,5-dinitrobenzoyl chloride with (1S)-1-phenylethylamine represents the key amide bond-forming step in the synthesis. Multiple reaction protocols have been developed to optimize this transformation, with particular attention to maintaining the stereochemical integrity of the chiral amine [13] [14].

Schotten-Baumann Conditions

The classical Schotten-Baumann reaction provides a reliable methodology for amide formation under aqueous-organic biphasic conditions [13] [14]. This approach involves treating the acid chloride with the chiral amine in the presence of aqueous sodium carbonate or sodium hydroxide to neutralize the liberated hydrogen chloride [13]. Typical conditions employ dichloromethane as the organic phase with vigorous stirring at 0-25°C for 2-6 hours, achieving yields of 70-85% [13].

The biphasic system offers several advantages, including effective pH control, facile product isolation, and compatibility with water-sensitive reagents [13]. However, the aqueous workup requires careful attention to prevent racemization of the chiral center, particularly under basic conditions at elevated temperatures [13].

Pyridine-Mediated Coupling

Pyridine serves as both solvent and base in an alternative coupling protocol that has proven highly effective for sterically hindered substrates [2] [12]. The reaction proceeds smoothly at 25-60°C for 1-4 hours, achieving yields of 80-95% [2]. Pyridine effectively neutralizes the liberated hydrogen chloride while providing a homogeneous reaction environment that promotes efficient mixing and heat transfer [2].

The mechanism involves initial formation of a pyridinium chloride salt, which prevents acid-catalyzed side reactions that could compromise stereochemical integrity [2]. Product isolation requires careful removal of pyridine, typically through acidic aqueous extraction followed by neutralization and organic solvent extraction [2].

Triethylamine-Promoted Reactions

Triethylamine in dichloromethane represents a widely adopted protocol that combines the advantages of homogeneous reaction conditions with straightforward product isolation [14] [15]. Typical conditions involve 1.2 equivalents of triethylamine at 0-25°C for 1-3 hours, achieving yields of 85-95% [14]. The formation of triethylammonium chloride facilitates its removal through aqueous washing, leaving clean organic solutions for product recovery [14].

This method proves particularly advantageous for large-scale operations due to its mild conditions, short reaction times, and minimal waste generation [14]. The use of 4-dimethylaminopyridine (DMAP) as a catalyst further accelerates the reaction, reducing reaction times to 0.5-2 hours while maintaining yields of 85-92% [11].

Reaction Mechanism and Selectivity

The amidation mechanism proceeds through nucleophilic acyl substitution, with the (1S)-1-phenylethylamine nitrogen attacking the electrophilic carbonyl carbon of the acid chloride [17]. The electron-withdrawing dinitro substitution pattern significantly enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack .

Stereochemical retention at the chiral center requires careful control of reaction conditions to prevent racemization through enolate formation or imine intermediate formation [18]. Maintaining reaction temperatures below 40°C and avoiding strongly basic conditions proves essential for preserving optical purity [18].

Optimization of Reaction Parameters

Temperature control emerges as a critical parameter, with optimal conditions typically ranging from 0-25°C to balance reaction rate with stereochemical stability [14] [15]. Higher temperatures accelerate the reaction but increase the risk of racemization and side product formation [18].

Equivalents optimization studies demonstrate that using 1.1-1.3 equivalents of the acid chloride relative to the chiral amine provides optimal yields while minimizing waste [13] [14]. Excess acid chloride can lead to bis-acylation or other side reactions, while insufficient quantities result in incomplete conversion [14].

Solvent effects play a significant role in reaction efficiency and selectivity. Dichloromethane proves optimal for most applications due to its ability to dissolve both reactants, its chemical inertness, and its ease of removal [14] [15]. Alternative solvents such as toluene or tetrahydrofuran have been investigated but generally provide inferior results [15].

Resolution Techniques for Enantiomeric Enrichment

The preparation of enantiomerically pure 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide often requires resolution techniques to achieve the desired optical purity for analytical and synthetic applications [19] [20].

Preparative High-Performance Liquid Chromatography

Preparative HPLC using chiral stationary phases represents the most widely adopted method for achieving high enantiomeric purity [21] [22]. Polysaccharide-derived chiral stationary phases, particularly cellulose and amylose derivatives, have proven most effective for resolving 3,5-dinitrobenzoyl derivatives [22] [23].

Typical conditions employ Chiralcel OJ or Chiralpak AS columns with hexane/isopropanol mobile phases (95:5 to 80:20 ratios) at flow rates optimized for preparative scale (5-100 mL/min depending on column dimensions) [22] [23]. Loading studies demonstrate that maintaining resolution values above 1.5 ensures baseline separation with recovery yields of 85-95% and enantiomeric purities exceeding 99% [22].

The recycling preparative HPLC technique extends the capability of chiral separation by repeatedly cycling partially resolved fractions through the same column [22]. This approach proves particularly valuable for compounds with modest initial resolution, allowing achievement of high enantiomeric purity through multiple passes [22].

Crystallization-Based Resolution

Diastereomeric salt formation with chiral acids provides a classical approach to enantiomeric resolution that scales readily to industrial levels [19] [24]. Common resolving agents include tartaric acid, mandelic acid, and specialized chiral acids designed for specific substrate classes [19] [25].

The process involves formation of diastereomeric salts through acid-base interactions, followed by selective crystallization of the less soluble diastereomer [19]. Crystallization-induced dynamic resolution (CIDR) represents an advanced variant that incorporates in situ racemization of the undesired enantiomer, improving overall yields from the theoretical maximum of 50% to 70-90% [24].

Optimization requires systematic screening of resolving agents, solvents, and crystallization conditions to identify systems with sufficient solubility differences between diastereomers [24]. Temperature cycling and seeding strategies further enhance resolution efficiency [26].

Supercritical Fluid Chromatography

Supercritical fluid chromatography (SFC) has emerged as an attractive alternative to conventional HPLC for preparative chiral separations [27] [28]. The method combines the resolving power of chiral stationary phases with the advantageous properties of supercritical carbon dioxide, including low viscosity, high diffusivity, and easy removal [27].

Typical SFC conditions employ polysaccharide-based chiral stationary phases with carbon dioxide/methanol mobile phases (55:45 to 80:20 ratios) at pressures of 15-20 MPa [27] [28]. The method achieves comparable resolution to HPLC while offering higher throughput due to faster mass transfer kinetics and reduced analysis times [27].

Advantages of SFC include reduced solvent consumption, faster separations, and easier product isolation due to the volatile nature of the mobile phase [27]. The technique proves particularly valuable for thermally sensitive compounds due to the low operating temperatures possible with supercritical fluids [27].

Enzymatic Resolution

Enzymatic kinetic resolution provides an alternative approach that can achieve high enantiomeric excess through selective transformation of one enantiomer [29]. Lipases and esterases have been successfully employed for resolving structurally related compounds, though specific applications to 3,5-dinitrobenzoyl derivatives remain limited [29].

The method typically involves selective hydrolysis or transesterification of ester derivatives, allowing separation based on the different rates of enzymatic transformation [29]. While theoretical yields are limited to 50% for simple kinetic resolution, the method offers advantages in terms of mild conditions and environmental compatibility [29].

Advantages include high selectivity, mild reaction conditions, and the potential for recyclization of the enzyme catalyst [29]. However, the method requires development of specific enzyme-substrate combinations and may involve multiple synthetic steps [29].

Membrane-Based Separation

Chiral membrane separation represents an emerging technology for enantiomeric resolution that combines the selectivity of chiral recognition with the scalability of membrane processes [30]. The technique employs membranes functionalized with chiral selectors to achieve enantioselective transport [30].

Recent developments include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and polymer-based membranes with incorporated chiral recognition sites [30]. While still in developmental stages for most applications, the method offers potential advantages in terms of continuous operation and reduced solvent consumption [30].

Large-Scale Production Challenges

The translation of laboratory-scale synthetic protocols to industrial production scales presents numerous technical, safety, and economic challenges that require systematic attention and specialized solutions [31] [32].

Heat Transfer Limitations

Heat transfer represents one of the most significant challenges in process scale-up due to the inverse relationship between reactor volume and surface area-to-volume ratio [32]. As reactor size increases from laboratory (1 L) to production scale (1000 L), the heat transfer surface area per unit volume decreases by approximately an order of magnitude [32].

This reduction has profound implications for exothermic reactions, including both the acid chloride formation and amidation steps [32]. Laboratory reactions that proceed smoothly over 1-2 hours may require 10-20 hours at production scale purely due to heat transfer limitations [32]. The extended reaction times increase the risk of side reactions, thermal decomposition, and racemization of chiral centers [32].

Mitigation strategies include reaction dilution to reduce heat generation per unit volume, staged reagent addition to control heat release rates, and enhanced reactor designs with improved heat transfer coefficients [31] [32]. Continuous flow processing represents an alternative approach that maintains laboratory-scale heat transfer characteristics while achieving production throughput [33].

Mass Transfer Considerations

Mass transfer limitations become particularly significant in heterogeneous systems, including biphasic liquid-liquid reactions and gas-liquid systems for removing volatile byproducts [32]. The reduced interfacial area per unit volume at large scale leads to slower mass transfer rates and potential accumulation of intermediates [32].

In the context of 3,5-dinitrobenzoyl chloride synthesis, the removal of gaseous byproducts (HCl, SO₂) becomes more challenging at large scale, potentially leading to product degradation through acid-catalyzed side reactions [32]. Similarly, in biphasic amidation reactions, reduced interfacial area can lead to incomplete conversion and product quality issues [32].

Solutions include optimized agitation systems designed to maximize interfacial area, enhanced reactor geometries with improved mass transfer characteristics, and process modifications to eliminate heterogeneous phases where possible [32].

Mixing and Selectivity Issues

Mixing efficiency directly impacts reaction selectivity, particularly for fast reactions where mass transfer rates become rate-limiting [32] [34]. Poor mixing can lead to localized high concentrations of reagents, promoting undesired side reactions and reducing product quality [34].

The amidation reaction is particularly sensitive to mixing effects, as insufficient mixing can result in localized pH variations that promote racemization or bis-acylation [34]. Variable speed agitation systems and reactor design optimization prove essential for maintaining reaction selectivity at large scale [32].

Computational fluid dynamics (CFD) modeling has emerged as a valuable tool for reactor design optimization, allowing prediction of mixing patterns and identification of potential problem areas before physical scale-up [31].

Process Control and Automation

Process control systems become exponentially more complex at production scale, requiring sophisticated monitoring and control capabilities to maintain product quality and safety [37]. Real-time analytical monitoring of critical parameters such as temperature, pH, and conversion enables rapid response to deviations [31].

Advanced process control (APC) systems incorporate predictive models to anticipate process behavior and implement corrective actions before quality issues arise [37]. Statistical process control methods help identify trends and prevent batch failures [31].

Economic and Regulatory Factors

Raw material availability at commercial quantities can become a limiting factor, particularly for specialized reagents and chiral starting materials [38]. Supply chain management requires identification of multiple suppliers and, in some cases, backwards integration to ensure reliable supply [38].

Regulatory compliance adds significant complexity to process development, requiring extensive documentation, validation studies, and demonstration of process robustness [38]. Intellectual property considerations may necessitate alternative synthetic routes to avoid patent infringement [38].

Cost optimization involves balancing multiple factors including raw material costs, processing costs, capital investment, and waste disposal costs [31]. Process intensification through continuous processing, microreactor technology, and other advanced methods offers potential solutions for reducing both costs and environmental impact [39] [33].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide

Dates

Last modified: 08-16-2023

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